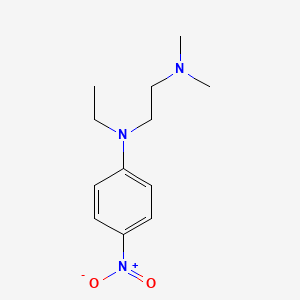
N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-(4-nitrophenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-(4-nitrophenyl)ethane-1,2-diamine is an organic compound that belongs to the class of amines It features a nitrophenyl group attached to an ethane-1,2-diamine backbone, with additional ethyl and dimethyl substitutions on the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Ethyl-N~2~,N~2~-dimethyl-N~1~-(4-nitrophenyl)ethane-1,2-diamine typically involves the following steps:
Nitration of Aniline: The starting material, aniline, is nitrated to form 4-nitroaniline.
Alkylation: The 4-nitroaniline undergoes alkylation with ethyl bromide to introduce the ethyl group.
Reductive Amination: The intermediate product is then subjected to reductive amination with formaldehyde and dimethylamine to introduce the dimethyl groups on the nitrogen atoms.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-(4-nitrophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Substitution: The ethyl and dimethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or catalytic hydrogenation can be used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various alkyl or aryl substituted derivatives.
Scientific Research Applications
N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-(4-nitrophenyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N1-Ethyl-N~2~,N~2~-dimethyl-N~1~-(4-nitrophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ethyl and dimethyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethylethylenediamine: Similar backbone but lacks the nitrophenyl group.
N-Ethyl-N-methylcyclopentylamine: Similar alkyl substitutions but different ring structure.
N-Methylisopropylamine: Similar alkyl substitutions but different overall structure.
Uniqueness
N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-(4-nitrophenyl)ethane-1,2-diamine is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
137214-49-4 |
|---|---|
Molecular Formula |
C12H19N3O2 |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
N'-ethyl-N,N-dimethyl-N'-(4-nitrophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H19N3O2/c1-4-14(10-9-13(2)3)11-5-7-12(8-6-11)15(16)17/h5-8H,4,9-10H2,1-3H3 |
InChI Key |
HAIJNCRVAWFGPW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN(C)C)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















